molecular formula C10H10ClF2NO2 B14073035 1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one

1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14073035
M. Wt: 249.64 g/mol
InChI Key: ZPVJYHNAJRNRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the reaction of 2-amino-6-(difluoromethoxy)benzene with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. The difluoromethoxy group enhances its binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
  • 1-(2-Amino-6-(methoxy)phenyl)-1-chloropropan-2-one
  • 1-(2-Amino-6-(ethoxy)phenyl)-1-chloropropan-2-one

Uniqueness

1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

1-[2-amino-6-(difluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10ClF2NO2/c1-5(15)9(11)8-6(14)3-2-4-7(8)16-10(12)13/h2-4,9-10H,14H2,1H3

InChI Key

ZPVJYHNAJRNRNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1OC(F)F)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.